1-Adamantyl methacrylate

Radical Polymerization Kinetics Monomer Reactivity Adamantyl Methacrylate

1-Adamantyl methacrylate (CAS 16887-36-8) is a critical comonomer for 193 nm/248 nm chemically amplified photoresists, delivering high development contrast (up to 4.2) and superior plasma etch resistance for sub-14 nm patterning. Unlike conventional alkyl or alicyclic methacrylates, the rigid adamantane cage uniquely elevates Tg, thermal stability, and optical transparency (>95%). Applications include high-temperature anticorrosive coatings, low-loss polymer optical waveguides (28.1 dB/km), and high-performance gas separation membranes. Supplied as a stabilized liquid (MEHQ) with ≥98% purity. Ideal for R&D and pilot-scale advanced material synthesis.

Molecular Formula C14H20O2
Molecular Weight 220.31 g/mol
CAS No. 16887-36-8
Cat. No. B091972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Adamantyl methacrylate
CAS16887-36-8
Molecular FormulaC14H20O2
Molecular Weight220.31 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OC12CC3CC(C1)CC(C3)C2
InChIInChI=1S/C14H20O2/c1-9(2)13(15)16-14-6-10-3-11(7-14)5-12(4-10)8-14/h10-12H,1,3-8H2,2H3
InChIKeyMZVABYGYVXBZDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Adamantyl Methacrylate (CAS 16887-36-8) – Procurement-Grade Monomer for High-Tg and Photoresist Polymer Platforms


1-Adamantyl methacrylate (CAS 16887-36-8) is a methacrylate ester substituted with a rigid, tricyclic adamantane cage [1]. This monomer is typically supplied as a liquid at ambient temperature, stabilized with 4-methoxyphenol (MEHQ), and offers a purity specification of ≥98% by GC analysis . The adamantyl moiety confers exceptional steric bulk and thermal resilience, making it a critical building block for high-glass-transition-temperature (Tg) polymers and advanced photoresist matrices used in semiconductor lithography [2].

Why Generic Alkyl or Alicyclic Methacrylates Cannot Replace 1-Adamantyl Methacrylate in High-Performance Formulations


Simple substitution with conventional alkyl methacrylates (e.g., methyl, tert-butyl, cyclohexyl) or other alicyclic analogs (e.g., isobornyl methacrylate) fails to reproduce the unique combination of elevated polymerization kinetics, ultra-high glass transition temperature (Tg), and optical transparency required for advanced photoresist and durable coating applications. The rigid adamantane cage fundamentally alters the propagation rate, chain flexibility, and thermal decomposition profile of the resulting polymer [1]. Moreover, the absence of the adamantyl structure significantly reduces dry-etch resistance and increases the dielectric constant, which are both disqualifying deficiencies in sub-100 nm semiconductor patterning [2].

Quantitative Differentiation of 1-Adamantyl Methacrylate: Head-to-Head Performance Comparisons vs. Key Methacrylate Analogs


Enhanced Polymerization Kinetics: 1-Adamantyl Methacrylate vs. Methyl, tert-Butyl, and Cyclohexyl Methacrylates

The introduction of the bulky adamantyl group in 1-adamantyl methacrylate significantly increases its radical polymerization rate and the molecular weight of the resulting polymer, compared to other methacrylates, including methyl, tert-butyl, and cyclohexyl esters [1]. This kinetic advantage is attributed to the reduced termination rate and enhanced propagation rate constant conferred by the sterically hindered adamantyl substituent, enabling more efficient and higher molecular weight polymer synthesis [2].

Radical Polymerization Kinetics Monomer Reactivity Adamantyl Methacrylate

Elevated Glass Transition Temperature (Tg): Poly(1-adamantyl methacrylate) vs. Poly(methyl methacrylate) and Poly(styrene)

Homopolymer PADMA exhibits a glass transition temperature (Tg) that is substantially higher than that of conventional poly(methyl methacrylate) (PMMA). While specific PADMA Tg values are not provided in the open abstract of the seminal 1991 paper, the study explicitly confirms that polymers bearing adamantyl esters show extremely high glass transition temperatures [1]. Furthermore, copolymers with styrene achieve a Tg of 170 °C, which is dramatically higher than polystyrene (PS) alone [2]. Incorporation of the adamantyl group has been demonstrated to 'adamantly' increase the Tg of poly(meth)acrylates [3].

Glass Transition Temperature Thermal Stability Adamantyl Polymers

Improved Thermal Decomposition Resistance: PAdMA Copolymers vs. PMMA Baseline

Copolymerization of 1-adamantyl methacrylate (AdMA) with methyl methacrylate (MMA) yields polymers with significantly enhanced thermal stability compared to PMMA homopolymer. A direct comparison shows that introducing just 5 mol% of a hydroxyadamantyl methacrylate comonomer (HAdMA) raises the initial decomposition temperature of PMMA from 160 °C to approximately 260 °C [1]. While AdMA alone is slightly less effective than HAdMA in this specific optical/thermal study, it is still significantly more effective than a phenyl substituent and contributes to overall enhanced thermal stability [1]. Moreover, azeotropic copolymers of AdMA and styrene exhibit a decomposition temperature of approximately 340 °C [2].

Thermal Stability Degradation Temperature Adamantyl Methacrylate Copolymer

Superior Optical Transparency and Low Optical Loss: AdMA Copolymers vs. Polystyrene

Copolymers of 1-adamantyl methacrylate (AdMA) and styrene exhibit exceptional optical properties that surpass those of pure polystyrene. The light scattering loss at 633 nm for an azeotropic AdMA/St copolymer is 28.1 dB/km, which is less than half the value typical for polystyrene [1]. This substantial reduction in scattering loss, combined with high transparency in the UV-visible region (>95%) reported for related adamantane-containing methacrylate polymers [2], positions these materials as ideal candidates for optical waveguides and low-loss photonic applications.

Optical Transparency Low Optical Loss Waveguide Materials

193 nm Photoresist Contrast Enhancement: AdMA-Based Formulations Achieve Contrast Ratio of 4.2

When incorporated into 193 nm (ArF) photoresist matrix resins, 1-adamantyl methacrylate enables a precise acid-catalyzed deprotection reaction that results in high development contrast. This is attributed to the rigid, hydrophobic adamantyl cage, which sharpens the solubility differential between exposed and unexposed regions. Commercial technical literature cites a development contrast value of up to 4.2 for AdMA-containing ArF photoresist formulations after 193 nm laser exposure, which is sufficient to meet the patterning requirements for 14 nm advanced semiconductor nodes .

Photoresist 193 nm Lithography Development Contrast

Increased Fractional Free Volume and Gas Permeability: AdMA Copolymers vs. Poly(siloxane methacrylate) Baseline

Among three different adamantyl group-containing methacrylate derivatives copolymerized with 3-methacryloxypropyltris(trimethylsiloxy)silane (SiMA), the copolymer derived from 1-adamantyl methacrylate (AdMA) exhibited the highest fractional free volume [1]. This directly correlated with a substantial increase in gas permeability. The gas permeability coefficient of the AdMA-containing copolymer increased by 22-45% with increasing adamantane content, compared to the base poly(SiMA) homopolymer [1]. This positions AdMA as a superior comonomer for tuning the transport properties of gas separation membranes.

Gas Separation Membrane Fractional Free Volume Permeability

Validated Application Scenarios for 1-Adamantyl Methacrylate Based on Quantified Performance Advantages


Advanced Semiconductor Photoresists for 193 nm ArF and KrF Lithography

1-Adamantyl methacrylate is an essential comonomer for formulating chemically amplified photoresists (CARs) used in 193 nm (ArF) immersion and 248 nm (KrF) lithography. Its incorporation directly enables high development contrast (up to 4.2 ), which is critical for achieving sub-14 nm pattern resolution. The rigid adamantane cage provides the necessary plasma etch resistance and sharp solubility switching upon acid-catalyzed deprotection, overcoming the limitations of conventional alicyclic methacrylates like isobornyl methacrylate in terms of contrast and etch durability [1].

High-Refractive-Index Optical Waveguides and Low-Loss Polymer Optical Fibers

Due to its ability to confer high refractive index (1.51-1.52 ) and exceptionally low optical scattering loss (28.1 dB/km, which is less than half that of polystyrene [1]), 1-adamantyl methacrylate is a prime candidate for fabricating polymer optical waveguides and fibers for short-reach data communication. Its high transparency across the UV-visible spectrum (>95% ) further supports its use in optical interconnects, sensors, and photonic integrated circuits where signal integrity is paramount.

High-Performance Gas Separation Membranes

Copolymers of 1-adamantyl methacrylate and siloxane methacrylates have been shown to possess the highest fractional free volume among related adamantyl methacrylates, leading to a 22-45% increase in gas permeability coefficients . This quantifiable advantage makes AdMA the preferred comonomer for tuning the transport properties of membranes used in industrial gas separations, such as O2/N2 enrichment or CO2/CH4 purification, where increased throughput without compromising selectivity is a key economic driver.

High-Temperature Resistant Coatings and Structural Composites

The ability of 1-adamantyl methacrylate to 'adamantly' increase the glass transition temperature (Tg) and thermal decomposition temperature (Td) of copolymers is well-documented [1]. For instance, a styrene copolymer achieves a Tg of 170 °C and Td of ~340 °C [1], significantly outperforming both PS and PMMA baselines. This makes AdMA-based polymers suitable for high-temperature anticorrosive coatings, under-the-hood automotive components, and aerospace composites where sustained thermal stability above 150 °C is required.

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